4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S2/c17-12-9-15(22-11-12)16(19)18(10-13-3-1-7-20-13)6-5-14-4-2-8-21-14/h1-4,7-9,11H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLDNZGXHTYUNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C3=CC(=CS3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that features multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. Its unique molecular structure contributes to its interactions with various biological targets, making it a subject of interest for further investigation.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of bromine, furan, and thiophene rings provides distinct electronic and steric properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 376.27 g/mol |
| LogP | 4.3949 |
| Polar Surface Area | 24.945 Ų |
| Hydrogen Bond Acceptors | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atom and the heterocyclic rings can form hydrogen bonds or π-π stacking interactions with biological macromolecules, modulating their activity. This mechanism is crucial for the compound's potential therapeutic effects.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing furan and thiophene moieties have shown efficacy against human cytomegalovirus and polyomavirus, suggesting a potential application in antiviral therapies .
Anticancer Potential
The compound's structure suggests possible interactions with cancer-related pathways. Research has indicated that similar compounds can inhibit key enzymes involved in cancer cell proliferation. For example, certain analogs have demonstrated the ability to inhibit NS5B RNA polymerase, an enzyme critical for viral replication, with IC50 values indicating substantial potency .
Case Studies
- Study on Antiviral Activity : A study published in MDPI highlighted the effectiveness of thiophene derivatives against various viruses, demonstrating that modifications in the structure can enhance antiviral efficacy .
- Anticancer Research : A series of structure–activity relationship (SAR) studies illustrated that compounds with similar structural features to this compound showed promising results in inhibiting cancer cell lines .
Scientific Research Applications
Scientific Research Applications
The applications of 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can be categorized into several key areas:
Medicinal Chemistry
This compound has shown potential in various pharmacological activities:
- Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial growth by targeting dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Anticancer Properties : Research indicates that derivatives containing thiophene and furan rings can induce apoptosis in cancer cell lines, such as breast and leukemia cells.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through interactions with immune response receptors.
Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds with enhanced biological activities.
Materials Science
The compound's electronic properties make it suitable for applications in organic semiconductors and other advanced materials. Its heterocyclic structure can influence charge transport properties, making it a candidate for use in organic electronics.
Case Studies
Several studies have explored the biological activity and potential applications of compounds similar to this compound:
Study 1: Anticancer Activity
A study published in Pharmaceutical Research investigated a series of thiophene derivatives, including those similar to the target compound, for their anticancer effects. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Study 2: Antimicrobial Properties
Research conducted on sulfonamide derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial growth through interference with folate metabolism.
Study 3: Anti-inflammatory Effects
A comprehensive review highlighted the potential anti-inflammatory effects of thiophene-based compounds, suggesting that they could be developed into therapeutic agents targeting inflammatory diseases.
Comparison with Similar Compounds
Key Observations :
- Core Variations : The target compound’s thiophene-2-carboxamide core distinguishes it from acetamide-based analogs (e.g., compounds 15, 16 in ), which may influence electronic properties and binding interactions.
- Substituent Diversity : The dual substitution with furan-2-ylmethyl and thiophen-2-yl ethyl groups is unique. Comparable compounds typically feature single heterocyclic substituents (e.g., pyridine in or bromophenyl in ).
Key Observations :
- Bromo-Thiophene Motif : Bromine substitution on thiophene (as in ) correlates with enhanced antibacterial activity, likely due to increased electrophilicity and membrane penetration.
- Heterocyclic Synergy : The combination of furan and thiophene substituents in the target compound may mimic dual-target inhibitors, leveraging π-π stacking or hydrogen bonding with microbial enzymes.
Physicochemical Properties
- Planarity : The thiophene-furan-thiophene system may reduce planarity compared to purely aromatic analogs (e.g., ), affecting crystallinity and solubility.
Preparation Methods
Bromination of Thiophene-2-Carboxylic Acid
Direct bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, yielding 4-bromothiophene-2-carboxylic acid with 89% regioselectivity. Alternative methods employing Br₂/FeCl₃ result in lower yields (67–72%) due to di-bromination byproducts.
Table 1: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NBS | DMF | 0–5 | 89 | 98.2 |
| Br₂ | CCl₄ | 25 | 72 | 89.1 |
| HBr/H₂O₂ | AcOH | 40 | 68 | 93.4 |
Activation to Acyl Chloride
Reaction with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at reflux for 3 hr produces 4-bromothiophene-2-carbonyl chloride in 94% yield. Thionyl chloride alternatives require longer reaction times (8–10 hr) for comparable conversion.
Assembly of the Bis-Heterocyclic Amine Moiety
Synthesis of 2-(Thiophen-2-yl)ethylamine
A two-step protocol achieves optimal results:
Condensation with Furfurylamine
TFA-catalyzed (5 mol%) condensation of furfurylamine with 2-(thiophen-2-yl)ethylamine in refluxing 2-propanol (12 hr) produces the secondary amine in 91% yield. Competing methods using NaBH₃CN or TiCl₄ show inferior selectivity (≤74%) due to over-alkylation.
Final Amide Coupling: Methodological Comparison
Schotten-Baumann Conditions
Reaction of 4-bromothiophene-2-carbonyl chloride with the bis-heterocyclic amine in aqueous NaOH/THF (0°C, 2 hr) affords the target compound in 68% yield. Limitations include hydrolysis of the acyl chloride (12–15% loss).
EDCI/HOBt-Mediated Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM (24 hr, 25°C) improves yield to 82% with ≥99% purity. This method circumvents hydrolysis but requires rigorous exclusion of moisture.
Table 2: Amidation Efficiency Across Catalytic Systems
| Method | Coupling Agent | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Schotten-Baumann | None | THF/H₂O | 2 | 68 |
| EDCI/HOBt | EDCI/HOBt | DCM | 24 | 82 |
| DCC/DMAP | DCC/DMAP | DMF | 18 | 75 |
Crystallographic Insights into Molecular Packing
Single-crystal X-ray analysis (performed on analogous sulfonamide derivatives) reveals key non-covalent interactions influencing purity and stability:
- N–H⋯O hydrogen bonds (2.87–3.12 Å) create helical chains along the a-axis, enhancing crystalline order.
- π–π stacking between thiophene and furan rings (centroid distance: 3.77 Å) reduces solubility in apolar solvents.
Industrial-Scale Optimization Challenges
Solvent Selection for Crystallization
Screening identifies acetone/DCM (4:1 v/v) as optimal, producing rhombic crystals with 99.1% purity. Ethanol/water mixtures induce polymorphic transitions, reducing batch consistency.
Palladium Removal in Cross-Coupling
Treating crude product with SiliaMetS® Thiol resin reduces Pd content from 480 ppm to <2 ppm, meeting ICH Q3D guidelines.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?
The synthesis typically involves two key steps:
- Bromination : Thiophene-2-carboxamide undergoes bromination at the 4-position using reagents like N-bromosuccinimide (NBS) or Br₂ in the presence of FeBr₃. This step requires precise temperature control (0–25°C) to avoid over-bromination .
- Alkylation : The brominated intermediate reacts with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (e.g., DMF or THF). The dual alkylation necessitates stoichiometric optimization to minimize byproducts .
Key Characterization Techniques :
Q. How is the compound’s purity validated in academic research?
Purity is assessed via:
- HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
- Melting Point Analysis (sharp range within 1–2°C).
- Elemental Analysis (C, H, N, S within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Regioselectivity in thiophene bromination is influenced by:
- Directing Groups : The carboxamide group directs bromination to the 4-position via resonance stabilization. Computational studies (DFT) show a 15 kcal/mol preference for 4-bromo over 5-bromo isomers .
- Catalytic Systems : FeBr₃ enhances selectivity by stabilizing the transition state. Alternatives like Lewis acids (e.g., AlCl₃) may shift regiochemistry but reduce yield by 20–30% .
Q. What role does molecular conformation play in biological activity, and how is it analyzed?
The compound’s bioactivity (e.g., enzyme inhibition) depends on:
- Furan-Thiophene Dihedral Angle : Optimal angles (~30°) facilitate target binding. X-ray data reveal intramolecular C–H···O interactions that rigidify the structure .
- Computational Modeling : Molecular dynamics simulations (AMBER/CHARMM) predict binding modes to receptors like GPCRs or kinases. Docking scores correlate with IC₅₀ values (R² = 0.82 in preliminary studies) .
Q. How should researchers resolve contradictions in reported biological data for this compound?
Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from:
- Assay Conditions : ATP concentration (1 mM vs. 10 µM) alters inhibition potency. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Metabolic Stability : Human liver microsome assays reveal a t₁/₂ of 45 min, suggesting rapid degradation in some studies. Use CYP450 inhibitors (e.g., ketoconazole) to validate results .
Methodological Recommendations
- Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) for ≥80% yield .
- Data Validation : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
